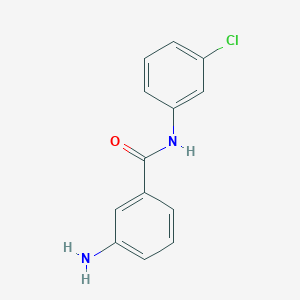

3-Amino-N-(3-chlorophenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

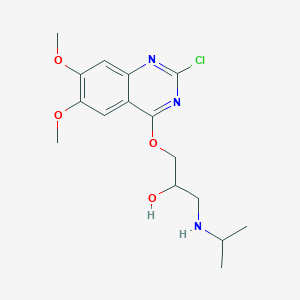

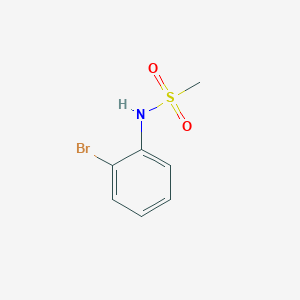

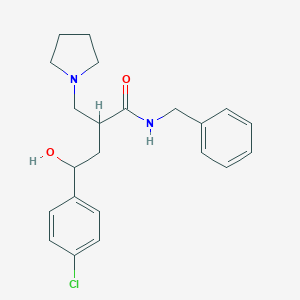

3-Amino-N-(3-chlorophenyl)benzamide is a chemical compound with the molecular formula C13H11ClN2O . It has a molecular weight of 246.7 . This compound is structurally similar to NAD+, and it has been suggested that it could potentially be used as an anticancer drug .

Molecular Structure Analysis

The InChI code for 3-Amino-N-(3-chlorophenyl)benzamide is 1S/C13H11ClN2O/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,15H2,(H,16,17) . This indicates the presence of a benzamide group attached to a chlorophenyl group via an amine linkage .Physical And Chemical Properties Analysis

3-Amino-N-(3-chlorophenyl)benzamide has a molecular weight of 246.7 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Antioxidant Activity

Benzamides, including 3-Amino-N-(3-chlorophenyl)benzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelators, helping to prevent oxidative stress in biological systems .

Antibacterial Activity

Benzamides have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antibacterial drugs .

Antifungal Activity

Benzamides are also known for their antifungal properties . They can inhibit the growth of various fungi, which could be useful in treating fungal infections .

Anti-inflammatory Activity

Benzamides have been reported to possess anti-inflammatory properties . They could potentially be used in the treatment of inflammatory diseases .

Analgesic Activity

Some benzamides exhibit analgesic (pain-relieving) activity . This suggests that they could be used in the development of new analgesic drugs .

Antiviral Activity

Certain benzamides have shown antiviral activity . For instance, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was found to be active against the EV 71 strains at low micromolar concentrations .

Industrial Applications

Amide compounds, including benzamides, are widely used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture .

Drug Discovery

Amide compounds have been used in drug discovery . Their widespread structural presence in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs, makes them valuable in this field .

Safety and Hazards

properties

IUPAC Name |

3-amino-N-(3-chlorophenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-4-2-6-12(8-10)16-13(17)9-3-1-5-11(15)7-9/h1-8H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCTFHCZRFZZANY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341986 |

Source

|

| Record name | 3-Amino-N-(3-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115175-22-9 |

Source

|

| Record name | 3-Amino-N-(3-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)

![5-[(4-Fluorophenyl)methyl]-3,4-dihydro-2H-pyrrole](/img/structure/B37478.png)